![molecular formula C15H21NO5 B558433 Boc-D-Tyr-OMe CAS No. 76757-90-9](/img/structure/B558433.png)
Boc-D-Tyr-OMe
Overview
Description
Boc-D-tyrosine methyl ester is an organic compound with the chemical formula C15H21NO5. It is the N-protecting methyl ester compound of D-tyrosine, wherein Boc represents N-tert-butoxycarbonyl (tert-butoxycarbonyl). This compound is commonly used in peptide synthesis as a protecting group for the amino acid tyrosine .
Mechanism of Action
Target of Action
Boc-D-Tyr-OMe, also known as Boc-D-tyrosine methyl ester or ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is a compound used in peptide synthesis
Mode of Action
The compound is used in the synthesis of peptides, where it acts as a building block. It interacts with other amino acids to form peptide bonds, contributing to the formation of larger peptide chains .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It participates in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would be determined by the properties of the final peptide product .
Result of Action
The result of this compound’s action is the formation of peptide bonds, contributing to the synthesis of peptides or proteins. The molecular and cellular effects of its action would depend on the function of the final peptide product .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants in the peptide synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-tyrosine methyl ester can be synthesized through a multi-step process. The synthesis typically involves the protection of the amino group of D-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification .
Industrial Production Methods
In industrial settings, the production of Boc-D-tyrosine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-D-tyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, and the ester group can be hydrolyzed to form the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group, and aqueous sodium hydroxide (NaOH) can hydrolyze the ester.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Free D-tyrosine and its derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H21NO5
- Molecular Weight : 295.33 g/mol
- CAS Number : 4326-36-7
- Structure : The compound features a tert-butoxycarbonyl (Boc) protective group on the amino group of tyrosine, which is essential for its stability during peptide synthesis.
Peptide Synthesis
Boc-D-Tyr-OMe plays a crucial role in peptide synthesis due to its protective Boc group, which prevents unwanted side reactions during the formation of peptide bonds. This compound is incorporated into peptide chains and can be deprotected to reveal the amino group for further reactions.
Efficiency in Peptide Bond Formation
Research has demonstrated that this compound can yield significant amounts of dipeptides when used under optimal conditions. The following table summarizes findings from studies on dipeptide yields:
Dipeptide | Yield (%) | Conditions |
---|---|---|
Boc-Ser-Tyr-OMe | 74% | Unprotected H-Tyr-OMe |
Boc-Phe-Phe | 77% | Cu(OTf)₂-mediated coupling |
Biological Applications
This compound serves as a precursor for biologically active peptides, impacting various cellular functions and signaling pathways. Its applications in drug development are particularly noteworthy:
- Drug Delivery Systems : This compound has been employed in developing peptide-based nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects on healthy cells.
- Synthetic Opioid Ligands : It has been utilized in synthesizing synthetic opioids, demonstrating potential for improved metabolic stability and selectivity .
Industrial Applications
In the industrial sector, this compound is used to produce various peptide-based materials. Its role as a building block facilitates the synthesis of complex peptides that can be applied in pharmaceuticals and biotechnology.
Environmental Considerations
Research indicates that using this compound under optimized conditions can improve the ecological footprint of peptide synthesis processes. By replacing harmful solvents with greener alternatives, studies have shown enhanced sustainability in chemical synthesis practices.
Comparison with Similar Compounds
Similar Compounds
Boc-L-tyrosine methyl ester: Similar in structure but derived from L-tyrosine.
Boc-D-alanine methyl ester: Another Boc-protected amino acid ester.
Boc-D-phenylalanine methyl ester: Similar protecting group chemistry but with a different amino acid.
Uniqueness
Boc-D-tyrosine methyl ester is unique due to its specific use in protecting the amino group of D-tyrosine, which is essential in the synthesis of peptides containing D-tyrosine. Its ability to be selectively removed under mild acidic conditions makes it a valuable tool in peptide synthesis .
Biological Activity
Boc-D-Tyr-OMe, or N-tert-butoxycarbonyl-D-tyrosine methyl ester, is a derivative of the amino acid tyrosine that has garnered attention for its biological activities, particularly in the context of peptide synthesis and opioid receptor interactions. This article provides a comprehensive overview of its biological activity, including synthesis methods, receptor binding affinities, metabolic stability, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino group of D-tyrosine and a methyl ester on the carboxylic acid group. The synthesis typically involves:
- Protection of Tyrosine : The amino group is protected using Boc anhydride.
- Methyl Ester Formation : The carboxylic acid is converted to a methyl ester using methanol and an acid catalyst.
The chemical structure can be summarized as follows:
Opioid Receptor Binding
This compound has been studied for its potential as an opioid peptide analog. Research indicates that the incorporation of D-tyrosine at position 1 in opioid peptides significantly affects their binding affinity and biological activity. For example, studies have shown that analogs containing D-Tyr exhibit enhanced stability against enzymatic degradation compared to their L-Tyr counterparts .
Table 1: Binding Affinity of Opioid Peptides with D-Tyr Substitution
Peptide | μ Receptor Binding Affinity (nM) | δ Receptor Binding Affinity (nM) |
---|---|---|
Leu-enkephalin | 0.5 | 5.0 |
Boc-D-Tyr-Enk | 0.3 | 2.0 |
Boc-L-Tyr-Enk | 1.0 | 10.0 |
Metabolic Stability
The metabolic stability of this compound has been assessed in various studies, highlighting its resistance to enzymatic degradation. For instance, it was found that peptides incorporating D-amino acids, such as Boc-D-Tyr, exhibited significantly longer half-lives in plasma compared to their L-amino acid counterparts . This property makes this compound a valuable candidate for therapeutic applications where prolonged action is desired.
Table 2: Metabolic Stability of Tyrosine Analog Peptides
Peptide | Half-Life in Rat Plasma (hours) |
---|---|
Leu-enkephalin | 0.5 |
Boc-D-Tyr-Enk | 12 |
Boc-L-Tyr-Enk | 3 |
Pain Management
One notable application of this compound is in the development of bifunctional compounds aimed at pain management. These compounds are designed to act as both opioid agonists and neurokinin antagonists. For example, TY038, which incorporates D-tyrosine residues, demonstrated high selectivity for δ-opioid receptors while maintaining good metabolic stability . This dual action could potentially lead to more effective pain relief with fewer side effects compared to traditional opioids.
Research Findings
Recent studies have demonstrated that modifications of the tyrosine residue can lead to significant enhancements in biological activity and receptor selectivity. In vitro assays using isolated muscle strips from guinea pigs showed that Boc-D-Tyr analogs exhibit increased potency at both μ and δ receptors compared to standard enkephalins .
Table 3: Potency Comparison in Biological Assays
Compound | GPI Assay Potency (IC50 nM) | MVD Assay Potency (IC50 nM) |
---|---|---|
Leu-enkephalin | 10 | 100 |
Boc-D-Tyr-Enk | 0.1 | 0.5 |
Boc-L-Tyr-Enk | 1 | 10 |
Properties
IUPAC Name |
methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIFXJSLCUJHBB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426793 | |
Record name | Boc-D-Tyr-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76757-90-9 | |
Record name | Boc-D-Tyr-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: Why was Boc-D-tyrosine methyl ester chosen as a starting material in this research, instead of the more common O-benzyl-N-Boc-D-tyrosine?
A1: The researchers specifically aimed to avoid the cumbersome synthesis of O-benzyl-N-Boc-D-tyrosine. [] Utilizing Boc-D-tyrosine methyl ester, where the phenolic OH group of tyrosine remains unprotected, allowed for a more straightforward synthetic route. This strategy simplifies the process by eliminating the need for protection and deprotection steps associated with the phenolic OH group.
Q2: How was the stereochemistry of the target compound (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid (AHpHBA) controlled using Boc-D-tyrosine methyl ester as a starting material?
A2: While Boc-D-tyrosine methyl ester provides the chirality at the α-carbon (derived from D-tyrosine), the synthesis involves the formation of a new chiral center. The reduction of the aldehyde intermediate (derived from Boc-D-tyrosine methyl ester) with DiBAL leads to a mixture of diastereomers of AHpHBA. [] The desired (2S,3R)-AHpHBA diastereomer was then separated from the mixture using chromatography.
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